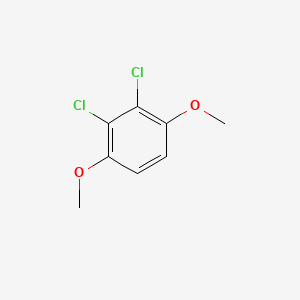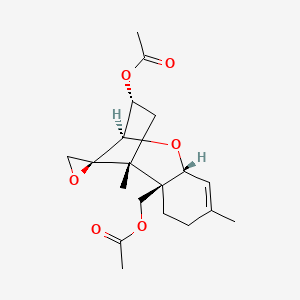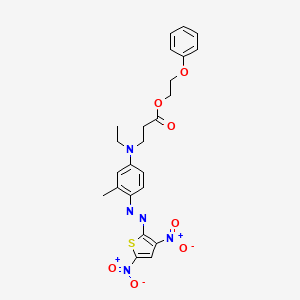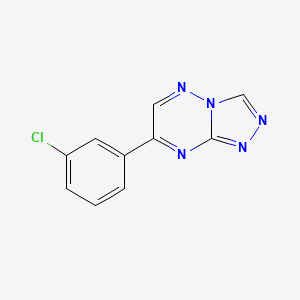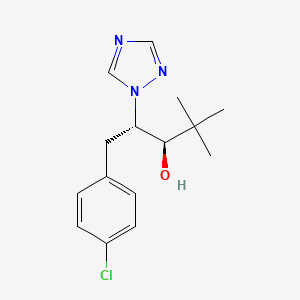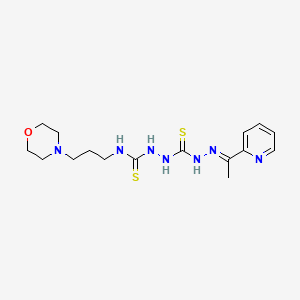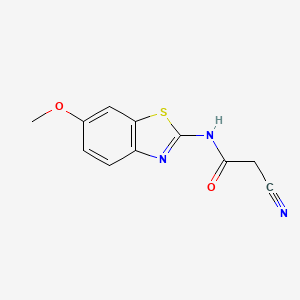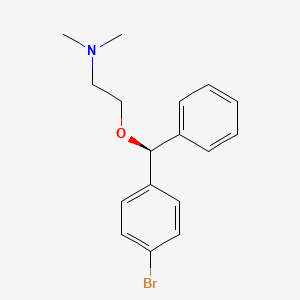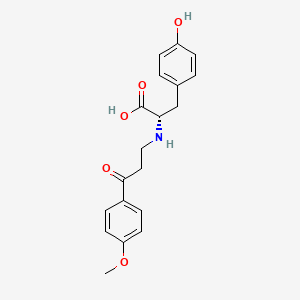
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- typically involves the reaction of L-Tyrosine with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters and other bioactive molecules. The compound’s molecular targets include tyrosine hydroxylase and other enzymes that catalyze the conversion of tyrosine derivatives into biologically active compounds.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent compound, involved in protein synthesis and metabolic pathways.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
Chloro-L-Tyrosine and Bromo-L-Tyrosine: Halogenated derivatives with distinct chemical properties and applications.
Uniqueness
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
85975-31-1 |
|---|---|
分子式 |
C19H21NO5 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]propanoic acid |
InChI |
InChI=1S/C19H21NO5/c1-25-16-8-4-14(5-9-16)18(22)10-11-20-17(19(23)24)12-13-2-6-15(21)7-3-13/h2-9,17,20-21H,10-12H2,1H3,(H,23,24)/t17-/m0/s1 |
InChI 键 |
BANWCPLLHOBQLY-KRWDZBQOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


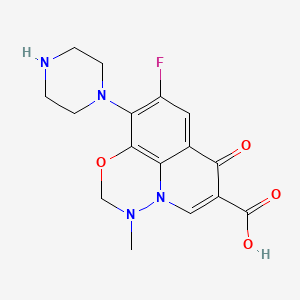
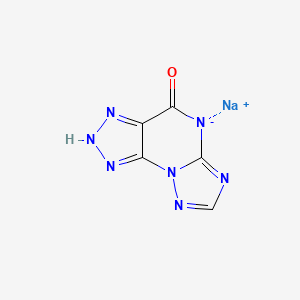
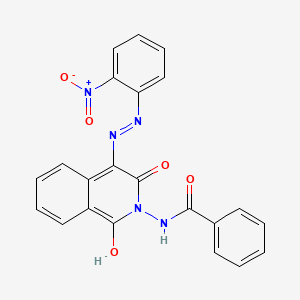
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
